1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride
Description
1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride is a piperidine-derived compound characterized by a propan-1-one backbone substituted with a phenyl group at the third carbon and a 4-aminopiperidine moiety at the first carbon. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Its molecular formula is C₁₄H₂₀ClN₂O (calculated from structural analogs in and ), with a molecular weight of approximately 276.8 g/mol. The 4-aminopiperidine group introduces hydrogen-bonding capabilities, which may influence receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c15-13-8-10-16(11-9-13)14(17)7-6-12-4-2-1-3-5-12;/h1-5,13H,6-11,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLQTZOTSHJOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158369-93-7 | |
| Record name | 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the 3-Phenylpropan-1-one Intermediate
The 3-phenylpropan-1-one fragment can be prepared by various methods, including:
- Claisen condensation of acetophenone with ethyl formate to yield benzoylacetaldehyde sodium salt.
- Subsequent condensation with amines to form amino-substituted propenones, which can be reduced to the corresponding propanones.
For example, in a related synthesis of fluoxetine precursors, 1-phenyl-3-methylamino-1-propen-1-one is reduced using sodium borohydride in glacial acetic acid to yield 3-methylamino-1-phenyl-1-propanol, demonstrating a reduction step that can be adapted for similar ketone intermediates.
Introduction of the 4-Aminopiperidinyl Group
The key step involves the attachment of the 4-aminopiperidin-1-yl group to the phenylpropanone scaffold. This can be achieved by:
- N-alkylation of a suitable piperidine derivative with a phenylpropanone halide or activated intermediate.
- Reductive amination of a 3-phenylpropan-1-one derivative with 4-aminopiperidine.
Research literature reports the use of N-alkylation in the presence of bases like potassium carbonate in acetonitrile, where 4-aminopiperidine or its protected derivatives react with phenylpropanone analogues to yield the desired aminopiperidinyl-substituted products.
Formation of the Hydrochloride Salt
The free base of 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one is converted into its hydrochloride salt by treatment with hydrochloric acid sources such as:
- Aqueous hydrochloric acid.
- Dry HCl gas.
- Alcohol-HCl complexes (e.g., methanol-HCl, ethanol-HCl).
This salt formation is crucial for improving the compound's crystalline properties, stability, and solubility for further applications.
Representative Preparation Protocol
Notes on Reaction Conditions and Optimization
- The reduction step using sodium borohydride is performed at low temperatures (1–15 °C) to control reaction rate and selectivity.
- N-alkylation reactions benefit from the use of polar aprotic solvents like acetonitrile and mild bases such as potassium carbonate to promote nucleophilic substitution without side reactions.
- Protection/deprotection strategies for the aminopiperidine moiety (e.g., Boc protection and TFA deprotection) are used to improve yields and purity.
- Hydrochloride salt formation can be optimized by selecting appropriate HCl sources and solvents to ensure complete salt formation and crystallization.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range / Conditions | Purpose |
|---|---|---|
| Reduction agent | Sodium borohydride | Reduces propenone to propanol intermediate |
| Reduction temperature | 1–15 °C | Controls selectivity and reaction rate |
| N-alkylation base | Potassium carbonate | Facilitates nucleophilic substitution |
| N-alkylation solvent | Acetonitrile | Polar aprotic solvent for reaction efficiency |
| Hydrochloride formation | Aqueous HCl, HCl gas, or alcohol-HCl | Salt formation for stability |
| Purification | Column chromatography (silica gel) | Isolates pure compound |
Research Findings and Improvements
- The use of a single-step reduction from 1-phenyl-3-methylamino-1-propen-1-one to 3-methylamino-1-phenyl-1-propanol simplifies the synthesis and reduces by-products compared to multi-step routes.
- N-alkylation yields vary widely (19–69%) depending on the substitution pattern and protecting groups used on the aminopiperidine, indicating the need for careful optimization of reaction conditions.
- Formation of the hydrochloride salt using various HCl sources allows flexibility in process scale-up and purification, with some methods favoring alcohol-HCl complexes for better crystallinity.
Chemical Reactions Analysis
1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology:
- The compound has been investigated for its potential as a dopamine reuptake inhibitor , which may contribute to its effects on mood and cognition. Research indicates that compounds with similar structures can modulate dopaminergic activity, making them candidates for treating disorders like depression and ADHD .
- Analgesic Properties:
- Antidepressant Research:
Synthetic Chemistry
- Building Block in Organic Synthesis:
- Research Chemical:
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs with Piperidine/Phenylpropanone Motifs
The following table summarizes key structural and functional differences:
Functional Group Impact on Pharmacological Properties
4-Aminopiperidine vs. In contrast, Propafenone Hydrochloride uses a hydroxy-propylamino side chain to modulate β-adrenergic and sodium channel blocking activities.
Phenylpropanone Backbone: The 3-phenylpropan-1-one core is shared across many analogs. However, substituents on the phenyl ring (e.g., hydroxyl in 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one) or adjacent carbons (e.g., enone in (2E)-1-(4-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one hydrochloride) drastically alter electronic properties and metabolic stability.
Hydrochloride Salt: Salt formation improves aqueous solubility, as seen in Etafenone hydrochloride (), which contains a diethylaminoethoxy group for enhanced bioavailability.
Biological Activity
1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride, commonly referred to as 4-AP, is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C14H21ClN2O
- Molecular Weight : 268.79 g/mol
- IUPAC Name : 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one; hydrochloride
- PubChem CID : 42937472
The compound exhibits its biological effects primarily through modulation of neurotransmitter systems. It has been shown to interact with various receptors and ion channels, influencing neuronal excitability and synaptic transmission.
Key Mechanisms:
- Inhibition of Voltage-dependent Potassium Channels : Similar to 4-Aminopyridine, it may block potassium channels, leading to increased neuronal excitability and neurotransmitter release.
- Dopamine Receptor Modulation : Research indicates potential interactions with dopamine receptors, which could be relevant in the treatment of neurological disorders.
Anticonvulsant Effects
Research has demonstrated that compounds similar to 4-AP can exhibit anticonvulsant properties. A study noted that 4-Aminopyridine, a related compound, increased the synthesis of neuroactive amino acids while also enhancing seizure activity in certain models . This suggests a dual role where modulation of neurotransmitter levels can both provoke and mitigate seizures depending on the context.
Neuroprotective Properties
Recent studies have indicated that 4-AP may possess neuroprotective effects by enhancing synaptic plasticity and promoting neuronal survival under stress conditions. This could be particularly beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
Safety Profile
While specific safety data for this compound is limited, compounds in this class generally require careful handling due to potential toxicity. Standard laboratory safety protocols should be followed when working with this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride, and how can reaction conditions be optimized?
- Methodology : A Friedel-Crafts acylation strategy, as reported for structurally similar compounds, can be adapted . Optimize reaction parameters (e.g., temperature, catalyst loading) using kinetic studies. For example, maintain anhydrous conditions and employ Lewis acids like AlCl₃. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high yield and purity. Monitor intermediates using TLC or HPLC.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Combine NMR (¹H, ¹³C) for functional group verification , HPLC with UV detection (λmax ~255 nm) for purity assessment , and HRMS for molecular weight confirmation . For crystalline samples, X-ray diffraction (SHELX suite) resolves absolute configuration and detects twinning or disorder .
Q. What solubility profiles and storage conditions are critical for experimental reproducibility?
- Data : The compound is insoluble in water but soluble in DMSO (≥18.6 mg/mL) and ethanol (≥2.99 mg/mL with warming) . Store at -20°C in airtight, light-protected containers to prevent degradation . Pre-solubilize in DMSO for in vitro assays, ensuring final DMSO concentrations ≤0.1% to avoid cellular toxicity.
Q. Which analytical techniques are suitable for quantifying the compound in biological matrices?
- Methodology : Use reverse-phase HPLC (C18 column) with mobile phases like acetonitrile/ammonium acetate buffer (pH 4.5) . For sensitive detection, LC-MS/MS in MRM mode enhances specificity. Validate methods per ICH guidelines for linearity (1–100 µg/mL), recovery (>90%), and precision (RSD <2%).
Advanced Research Questions
Q. How can impurity profiling be systematically conducted for this compound?
- Methodology : Identify known impurities (e.g., dealkylated byproducts, hydroxylated derivatives) via spiked HPLC analysis using reference standards . For example, "Propafenone Hydrochloride Impurity G" (C39H45NO6) elutes later than the parent compound under gradient conditions . Quantify impurities using area normalization or external calibration, ensuring compliance with pharmacopeial limits (<0.15% for individual impurities).
Q. What crystallographic challenges arise during structure determination, and how can they be resolved?
- Methodology : Twinning and low-resolution data (common with hydrochloride salts) require SHELXL refinement with TWIN/BASF commands . For disordered piperidine rings, apply restraints to bond distances/angles. Validate models using R1/Rfree convergence (<5% gap) and check for electron density outliers.
Q. How do structural modifications (e.g., piperidine substitution, phenyl group positioning) affect biological activity?
- Case Study : Analogues with 4-aminopiperidine show enhanced binding to ion channels compared to pyrrolidine derivatives . Replace the phenyl group with halogenated indoles (e.g., 5-bromoindole) to study steric effects on target engagement . Use molecular docking (AutoDock Vina) to predict interactions and validate via electrophysiology assays.
Q. How should researchers address contradictions in solubility or stability data across literature sources?
- Resolution : Cross-validate using differential scanning calorimetry (DSC) for thermal stability and dynamic light scattering (DLS) for aggregation propensity. For solubility discrepancies, test under standardized conditions (e.g., 25°C, 24 hr equilibration) and compare with published values . Consider batch-to-batch variability in raw materials as a confounding factor.
Q. What protocols ensure safe handling and environmentally compliant disposal of this compound?
- Guidelines : Follow GHS-compliant SDS recommendations: use PPE (gloves, goggles), avoid inhalation/contact, and neutralize waste with 1M NaOH before incineration . For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Monitor air quality in labs using real-time VOC sensors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
